molecular formula C18H14N4O2 B2780887 5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396808-27-7

5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2780887
CAS No.: 1396808-27-7
M. Wt: 318.336
InChI Key: DKZUMPQIEJMOMW-UHFFFAOYSA-N
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Description

5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a phenyl group, a pyrazolo[1,5-a]pyridine moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Properties

IUPAC Name

5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(15-10-17(24-21-15)13-6-2-1-3-7-13)19-11-14-12-20-22-9-5-4-8-16(14)22/h1-10,12H,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZUMPQIEJMOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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